isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Palladium-Catalyzed Synthesis
A study by Mancuso et al. (2017) describes a palladium-catalyzed approach to synthesize functionalized benzimidazopyrimidinones, starting from compounds like 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method could be relevant for synthesizing derivatives of isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate. The method involves oxidative cyclocarbonylation-alkoxycarbonylation and base-promoted isomerization steps, yielding alkyl 2-(2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)acetates (Mancuso, R., Veltri, L., Russo, P., Grasso, G., Cuocci, C., Romeo, R., & Gabriele, B., 2017).
1,3-Dipolar Cycloaddition Reaction
Poomathi et al. (2015) discuss the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through a 1,3-dipolar cycloaddition reaction. This method could potentially be adapted for the synthesis of related compounds to this compound (Poomathi, N., Mayakrishnan, S., Muralidharan, D., & Perumal, P., 2015).
Ruthenium Complexes in Hydrogenation
Li et al. (2015) developed ruthenium(II) complexes for the transfer hydrogenation of ketones, demonstrating high catalytic activity. These complexes, with structures related to this compound, could provide insights into catalysis and synthetic applications (Li, K., Niu, J., Yang, M., Li, Z., Wu, L., Hao, X., & Song, M., 2015).
Synthesis of Heterocyclic Compounds
Mohareb and Gamaan (2018) conducted heterocyclization reactions with ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to produce various compounds, including thiophene, pyrazole, and coumarin derivatives. This research could inform the synthesis of compounds similar to this compound (Mohareb, R., & Gamaan, M. S., 2018).
Conjugated Polymer for Silver(I) Detection
Xiang et al. (2013) developed a conjugated polymer containing ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate, which shows potential as a fluorescent chemosensor for detecting silver(I) ions. This research highlights the potential of derivatives of this compound in sensor applications (Xiang, G., Cui, W., Lin, S., Wang, L., Meier, H., Li, L., & Cao, D., 2013).
Corrosion Inhibition Properties
Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives containing benzimidazole for mild steel in sulfuric acid. Their research could guide the use of this compound derivatives as corrosion inhibitors (Ammal, P., Prajila, M., & Joseph, A., 2018).
Future Directions
Properties
IUPAC Name |
propan-2-yl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)29-22(28)14-26-20-7-5-4-6-19(20)24-23(26)17-12-21(27)25(13-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGKJWDDITHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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